PCTR2

Description

Properties

IUPAC Name |

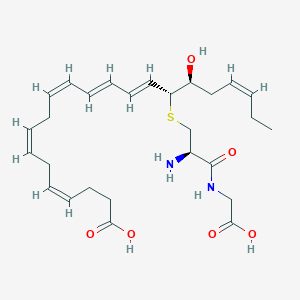

(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N2O6S/c1-2-3-14-17-23(30)24(36-21-22(28)27(35)29-20-26(33)34)18-15-12-10-8-6-4-5-7-9-11-13-16-19-25(31)32/h3,5-8,10-15,18,22-24,30H,2,4,9,16-17,19-21,28H2,1H3,(H,29,35)(H,31,32)(H,33,34)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t22-,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKLNYKELYBPSU-WRSKGJTLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Protectin Conjugate in Tissue Regeneration 2 (PCTR2) in the Resolution of Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The resolution of inflammation is an active and highly regulated process orchestrated by a super-family of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the protectin family, and specifically the Protectin Conjugates in Tissue Regeneration (PCTRs), have emerged as potent regulators of immune responses and tissue repair. This technical guide provides an in-depth overview of the role of PCTR2 in resolving inflammation. While much of the current experimental data focuses on its precursor, PCTR1, this document synthesizes the available information to elucidate the biosynthesis, potential mechanisms of action, and experimental methodologies relevant to understanding the function of this compound. This guide is intended to serve as a valuable resource for researchers and professionals in drug development focused on novel anti-inflammatory and pro-resolving therapeutics.

Introduction to this compound and the Resolution of Inflammation

Inflammation is a fundamental host defense mechanism. However, its dysregulation can lead to chronic inflammatory diseases. The resolution of acute inflammation is not a passive decay of pro-inflammatory signals but an active process driven by SPMs.[1][2] SPMs, including lipoxins, resolvins, protectins, and maresins, are biosynthesized from omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA).[1] They act to terminate the inflammatory response and promote tissue healing without causing immunosuppression.[3]

The protectin family of SPMs includes Protectin D1 (PD1) and the more recently discovered Protectin Conjugates in Tissue Regeneration (PCTRs).[1][2] The PCTR series, comprising PCTR1, this compound, and PCTR3, are sulfido-peptide conjugates that possess potent anti-inflammatory and pro-resolving bioactivities.[1] this compound is a direct metabolite of PCTR1 and is believed to play a significant role in the orchestrated return to tissue homeostasis.

Biosynthesis of this compound

This compound is not synthesized de novo but is derived from the enzymatic conversion of its precursor, PCTR1. The biosynthetic pathway begins with the omega-3 fatty acid, docosahexaenoic acid (DHA).

Figure 1: Biosynthesis of this compound. This diagram illustrates the enzymatic cascade leading to the formation of this compound from its precursor, DHA.

The key steps in this pathway are:

-

Oxygenation of DHA: The process is initiated by the enzyme 15-lipoxygenase (15-LOX), which converts DHA into 17S-hydroperoxy-DHA.[4]

-

Epoxide Formation: This intermediate is rapidly converted to a 16S,17S-epoxide intermediate.[4]

-

Formation of PCTR1: The epoxide is then conjugated with glutathione by glutathione S-transferase to form PCTR1 (16R-glutathionyl, 17S-hydroxy-DHA).[4]

-

Conversion to this compound: PCTR1 is subsequently hydrolyzed by the enzyme γ-glutamyl transpeptidase (GGT), which removes the glutamyl residue to form this compound (16-cysteinylglycinyl, 17-hydroxy-DHA).[1][3]

-

Formation of PCTR3: Further enzymatic cleavage of the glycine (B1666218) residue from this compound by a dipeptidase yields PCTR3.[3]

Mechanism of Action in Inflammation Resolution

While direct experimental evidence for this compound is still emerging, its role in inflammation resolution can be inferred from the well-documented actions of its precursor, PCTR1, and the general functions of SPMs.

Regulation of Leukocyte Trafficking and Function

A hallmark of acute inflammation is the infiltration of neutrophils into the affected tissue. The resolution of inflammation requires the cessation of neutrophil recruitment and the subsequent clearance of apoptotic neutrophils by macrophages (a process termed efferocytosis).

PCTR1 has been shown to decrease polymorphonuclear leukocyte (PMN) infiltration.[2] It is plausible that this compound shares this activity. Additionally, PCTR1 enhances the recruitment of monocytes and macrophages, which are key players in the clean-up and tissue repair phases of resolution.[2]

Modulation of Platelet and Monocyte Activity

Studies have shown that PCTR compounds, along with other SPMs like resolvins, can regulate the responses of peripheral blood neutrophils, monocytes, and platelets.[3] Specifically, they can decrease the expression of the adhesion molecule CD11b on neutrophils and reduce the formation of platelet-monocyte and platelet-neutrophil aggregates in response to inflammatory stimuli like platelet-activating factor (PAF).[3]

Table 1: Effect of this compound and other SPMs on Platelet-Leukocyte Aggregates and Adhesion Molecule Expression

| Mediator | Concentration | Effect on Platelet-Monocyte Aggregates | Effect on Platelet-Neutrophil Aggregates | Effect on Neutrophil CD11b Expression |

| This compound | 10 nM | ↓ | ↓ | ↓ |

| 100 nM | ↓↓ | ↓↓ | ↓↓ | |

| RvD1 | 10 nM | ↓ | ↓ | ↓ |

| 100 nM | ↓↓ | ↓↓ | ↓↓ | |

| RvD4 | 10 nM | ↓ | ↓ | ↓ |

| 100 nM | ↓↓ | ↓↓ | ↓↓ | |

| Data is presented qualitatively based on reported dose-dependent effects.[3] Quantitative values from original sources should be consulted for precise comparisons. |

Counter-regulation of Pro-inflammatory Mediators

PCTR1 has been demonstrated to counter-regulate the production of pro-inflammatory lipid mediators, such as prostaglandins (B1171923) (PGE₂, PGD₂) and thromboxane (B8750289) B₂.[2] By suppressing these inflammation-initiating signals, PCTRs help to shift the balance towards resolution.

Enhancement of Macrophage Phagocytosis

A critical step in resolving inflammation is the clearance of apoptotic cells and pathogens. PCTR1 has been shown to enhance the phagocytic capacity of macrophages.[2] This action is crucial for removing cellular debris and ingested bacteria, thereby preventing secondary necrosis and the release of further pro-inflammatory signals.

Figure 2: Proposed Signaling Pathway for this compound. This diagram outlines a potential mechanism for this compound-mediated cellular responses.

While the specific receptor for this compound has not yet been definitively identified, it is hypothesized to be a G protein-coupled receptor (GPCR), similar to other SPMs. The GPR17 receptor, which is structurally related to cysteinyl leukotriene and P2Y receptors, is a potential candidate.[3] Upon binding to its receptor on immune cells, this compound likely initiates intracellular signaling cascades that lead to the observed pro-resolving cellular responses.

Experimental Protocols

Investigating the biological functions of this compound requires a range of specialized in vitro and in vivo assays. Below are outlines of key experimental protocols.

Lipid Mediator Metabololipidomics using LC-MS/MS

This technique is essential for the identification and quantification of PCTRs and other lipid mediators in biological samples.

-

Sample Preparation:

-

Extraction of lipids from biological samples (e.g., plasma, inflammatory exudates, cell culture supernatants) using solid-phase extraction (SPE).

-

Elution of the lipid mediator fraction.

-

Solvent evaporation and reconstitution in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

Flow Cytometry for Leukocyte Adhesion Molecule Expression

This assay is used to quantify the effect of this compound on the expression of cell surface markers on immune cells.

-

Cell Treatment:

-

Incubate isolated human neutrophils or whole blood with varying concentrations of this compound or vehicle control.

-

Stimulate with a pro-inflammatory agonist (e.g., PAF, LPS).

-

-

Antibody Staining:

-

Stain cells with fluorescently-conjugated antibodies specific for adhesion molecules (e.g., anti-CD11b, anti-CD62P for platelets).

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the specific cell population (e.g., neutrophils based on forward and side scatter, or specific markers).

-

Quantify the mean fluorescence intensity (MFI) of the adhesion molecule to determine changes in expression levels.

-

Macrophage Phagocytosis/Efferocytosis Assay

This assay measures the ability of macrophages to engulf apoptotic cells, a key process in inflammation resolution.

-

Preparation of Apoptotic Cells:

-

Induce apoptosis in a target cell line (e.g., Jurkat T cells) using UV irradiation or staurosporine (B1682477) treatment.

-

Label the apoptotic cells with a fluorescent dye (e.g., pHrodo, which fluoresces in the acidic environment of the phagosome).

-

-

Efferocytosis Assay:

-

Culture macrophages (e.g., primary bone marrow-derived macrophages or a macrophage cell line) in a multi-well plate.

-

Treat macrophages with this compound or vehicle control.

-

Add the fluorescently-labeled apoptotic cells to the macrophage culture.

-

-

Quantification:

-

After a defined incubation period, quantify the uptake of apoptotic cells by macrophages using fluorescence microscopy or flow cytometry.[1]

-

Figure 3: Experimental Workflow for this compound Functional Analysis. This diagram outlines the key steps in assessing the bioactivity of this compound.

Conclusion and Future Directions

This compound is an important member of the protectin family of specialized pro-resolving mediators. While direct research on this compound is still in its early stages, the available evidence, largely extrapolated from its precursor PCTR1, strongly suggests that it plays a significant role in the active resolution of inflammation. Its ability to modulate leukocyte function, counter-regulate pro-inflammatory signals, and enhance phagocytosis makes it a promising target for the development of novel therapeutics for a wide range of inflammatory diseases.

Future research should focus on:

-

Definitive identification of the this compound receptor(s) and elucidation of the downstream signaling pathways.

-

Direct characterization of the bioactions of this compound using purified or synthetic material to obtain quantitative dose-response data.

-

Evaluation of the therapeutic potential of this compound in preclinical models of inflammatory diseases.

A deeper understanding of the specific roles of this compound will undoubtedly open new avenues for the development of pro-resolving therapies that harness the body's own mechanisms to restore tissue homeostasis.

References

- 1. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonists and Antagonists of Protease-Activated Receptor 2 Discovered within a DNA-Encoded Chemical Library Using Mutational Stabilization of the Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR17 - Wikipedia [en.wikipedia.org]

- 4. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways downstream of pattern-recognition receptors and their cross talk - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Protectin Conjugate in Tissue Regeneration 2 (PCTR2) from Docosahexaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protectin Conjugate in Tissue Regeneration 2 (PCTR2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a crucial role in the resolution of inflammation and tissue repair. Understanding the biosynthetic pathway of this compound is paramount for developing novel therapeutic strategies targeting inflammatory and degenerative diseases. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound from DHA, including detailed experimental protocols, quantitative data, and visual representations of the key processes.

Core Biosynthetic Pathway

The biosynthesis of this compound from DHA is a multi-step enzymatic process that occurs in specific cellular compartments. The pathway is initiated by the lipoxygenation of DHA, followed by the formation of an epoxide intermediate, and culminates in the conjugation with glutathione (B108866).

Lipoxygenation of Docosahexaenoic Acid (DHA)

The first committed step in this compound biosynthesis is the stereospecific insertion of molecular oxygen into DHA. This reaction is catalyzed by a lipoxygenase (LOX) enzyme. In humans, 15-lipoxygenase (15-LOX) is the key enzyme, while in mice, the ortholog 12/15-lipoxygenase (12/15-LOX) performs this function. This enzymatic action converts DHA into 17S-hydro(peroxy)-docosahexaenoic acid (17S-H(p)DHA).

Formation of the Epoxide Intermediate

The unstable 17S-H(p)DHA intermediate is rapidly converted into a 16S,17S-epoxy-protectin intermediate. This conversion is also thought to be enzyme-mediated, although the specific enzyme has not been fully characterized.

Glutathione Conjugation

The final step in this compound biosynthesis is the conjugation of the 16S,17S-epoxy-protectin intermediate with the tripeptide glutathione (GSH). This reaction is catalyzed by a glutathione S-transferase (GST), a family of enzymes known for their role in detoxification and metabolism of xenobiotics and endogenous compounds. This conjugation results in the formation of this compound.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of this compound.

Table 1: Enzyme Kinetic Parameters for 15-Lipoxygenase with DHA

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | kcat/Km (s-1µM-1) | Reference |

| Human 15-LOX-1 | DHA | 10 - 50 | 0.5 - 5.0 | 0.36 ± 0.08 | [1] |

| Human 12-LOX | DHA | 5 - 20 | 1.0 - 10.0 | 14.0 ± 0.8 | [1] |

Table 2: Kinetic Parameters for Glutathione S-Transferases

| Enzyme Family | Substrate (Electrophile) | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Glutathione S-Transferase (general) | 1-chloro-2,4-dinitrobenzene (CDNB) | ~100 | 40 - 60 | [2] |

Table 3: Reported Levels of Protectin Conjugates in Biological Samples

| Mediator | Biological Sample | Concentration Range | Reference |

| PCTR1 | Human M2 Macrophages | pg/3 x 107 cells | [3] |

| PCTR1 | Human Serum and Plasma | Detectable levels | [3] |

| This compound, RvD1, RvD4 | Human Whole Blood | Regulates neutrophil, monocyte, and platelet responses at nanomolar concentrations | [4] |

Experimental Protocols

Protocol 1: In Vitro Biosynthesis of this compound in Human Macrophages

This protocol describes the generation of this compound from exogenous DHA in cultured human macrophages.

1. Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Docosahexaenoic acid (DHA)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Solid-phase extraction (SPE) cartridges (C18)

-

LC-MS/MS system

2. Macrophage Differentiation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs in RPMI 1640 supplemented with 10% FBS and 50 ng/mL M-CSF.

-

Incubate for 7 days to allow differentiation into macrophages.

3. This compound Biosynthesis:

-

Wash differentiated macrophages with PBS.

-

Incubate the cells with DHA (1-10 µM) in serum-free RPMI 1640 for 30-60 minutes at 37°C.

-

Terminate the reaction by adding two volumes of ice-cold methanol.

4. Extraction and Analysis:

-

Scrape the cells and collect the methanol-water mixture.

-

Acidify the mixture to pH 3.5 with 0.1% formic acid.

-

Perform solid-phase extraction using C18 cartridges to isolate the lipid mediators.

-

Elute the mediators with methyl formate.

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample using a targeted lipidomics approach on an LC-MS/MS system to identify and quantify this compound.

Protocol 2: Subcellular Fractionation for Enzyme Localization Studies

This protocol describes the separation of microsomal and cytosolic fractions from cells or tissues to study the subcellular localization of the enzymes involved in this compound biosynthesis.

1. Materials:

-

Cell pellet or tissue sample

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

Ultracentrifuge

2. Homogenization:

-

Wash the cell pellet or minced tissue with ice-cold PBS.

-

Resuspend the sample in ice-cold homogenization buffer containing protease inhibitors.

-

Homogenize the sample using a Dounce homogenizer on ice until cells are sufficiently lysed.

3. Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

-

The supernatant from this step is the cytosolic fraction .

-

The pellet is the microsomal fraction .

4. Analysis:

-

Resuspend the microsomal pellet in an appropriate buffer.

-

Determine the protein concentration of both the cytosolic and microsomal fractions.

-

Analyze the fractions for the presence and activity of 15-LOX and glutathione S-transferases using Western blotting and enzyme activity assays.

Protocol 3: LC-MS/MS for this compound Quantification

This protocol provides a general framework for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry.

1. Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 100% B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

2. Mass Spectrometry:

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): The m/z of the deprotonated this compound molecule.

-

Product Ions (Q3): Specific fragment ions of this compound. The fragmentation pattern of this compound would need to be determined using a standard or by in-depth analysis of its structure. Characteristic fragments would likely arise from the cleavage of the glutathione moiety and the docosahexaenoic acid backbone.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Mandatory Visualizations

Biosynthetic Pathway of this compound from DHA

Caption: Biosynthetic pathway of this compound from DHA.

Experimental Workflow for this compound Analysisdot

References

The Role of Protectin Conjugate in Tissue Regeneration 2 (PCTR2) in Tissue Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly regulated process orchestrated by a super-family of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the protectins are a family of docosahexaenoic acid (DHA)-derived molecules with potent anti-inflammatory and pro-resolving actions. A subclass of protectins, the Protectin Conjugates in Tissue Regeneration (PCTRs), are characterized by a sulfido-conjugate at the C-16 position. This technical guide focuses on the mechanism of action of PCTR2, a key member of this family, in promoting tissue repair. While research specifically isolating the effects of this compound is emerging, much of our understanding is derived from studies of its precursor, PCTR1, and the PCTR family as a whole.

This compound is biosynthesized from PCTR1 through the enzymatic cleavage of the γ-glutamyl moiety. PCTR1 itself is formed from a 16S,17S-epoxy-protectin intermediate derived from DHA. This biosynthetic cascade is particularly active in M2 "reparative" macrophages, highlighting the integral role of PCTRs in the transition from a pro-inflammatory to a pro-reparative tissue environment.

Core Mechanism of Action of this compound in Tissue Repair

The therapeutic potential of this compound in tissue repair stems from its multifaceted role in orchestrating the resolution of inflammation and actively promoting tissue regeneration. The primary mechanisms include:

-

Enhancement of Macrophage Efferocytosis and Phagocytosis: this compound, along with other PCTRs, robustly stimulates the clearance of apoptotic cells (efferocytosis) and bacterial debris by macrophages.[1][2] This process is critical for removing inflammatory stimuli and paving the way for tissue regeneration. Efficient efferocytosis also triggers the release of anti-inflammatory and pro-reparative cytokines by macrophages.

-

Modulation of Leukocyte Trafficking and Activation: this compound has been shown to decrease platelet-monocyte and platelet-neutrophil aggregates in a dose-dependent manner.[3] This action helps to limit excessive leukocyte infiltration into the damaged tissue, thereby reducing further inflammatory damage. It also regulates the expression of adhesion molecules such as CD11b on neutrophils.[3]

-

Promotion of Keratinocyte Migration: While direct studies on this compound are limited, its precursor, PCTR1, significantly enhances the migration of human keratinocytes, a crucial step in re-epithelialization of wounds.[1] This effect is mediated, at least in part, through the activation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[1] Given that PCTR1 treatment in wounds leads to an increase in this compound levels, it is plausible that this compound contributes to or sustains this pro-migratory effect.[1]

-

Shift Towards a Pro-Reparative Macrophage Phenotype: The PCTR family is associated with the M2 macrophage phenotype, which is characterized by the secretion of growth factors and anti-inflammatory cytokines that promote tissue repair and remodeling.

Signaling Pathways

The precise receptor and downstream signaling cascade for this compound are still under active investigation. However, based on studies of PCTR1 and other SPMs, a putative signaling pathway can be proposed. PCTR1 has been suggested to signal through the lipoxin A4 receptor/formyl peptide receptor 2 (ALX/FPR2), a G-protein coupled receptor (GPCR).[4] Activation of this receptor can lead to an increase in intracellular cAMP levels, subsequently activating PKA. PKA can then phosphorylate a variety of downstream targets to modulate cellular functions, including cell migration and gene expression.[1][5][6][7][8][9]

Caption: Proposed signaling pathway for this compound in tissue repair.

Quantitative Data on PCTR Family in Tissue Repair

The following tables summarize the available quantitative data on the effects of the PCTR family on key cellular processes involved in tissue repair.

Table 1: Effect of PCTRs on Keratinocyte Migration

| Mediator | Concentration | Assay | Key Finding | Reference |

| PCTR1 | 10 nmol/L | In vitro scratch wound | ~46% wound closure in 24h (vs. 25% for control), comparable to EGF | [1] |

| This compound | 1-10 nmol/L | In vitro scratch wound | No significant effect on keratinocyte migration | [1] |

| PCTR3 | 1-10 nmol/L | In vitro scratch wound | No significant effect on keratinocyte migration | [1] |

Table 2: Effect of PCTRs on Macrophage and Monocyte Function

| Mediator | Concentration Range | Assay | Key Finding | Reference |

| PCTR1 | 0.001 - 10.0 nmol/L | Human monocyte/macrophage migration | Dose-dependent increase in migration | [10] |

| This compound | 0.1 - 10 nM | Human macrophage efferocytosis | Dose-dependent stimulation of efferocytosis | [2] |

| PCTR3 | 0.1 - 10 nM | Human macrophage efferocytosis | Dose-dependent stimulation of efferocytosis | [2] |

| This compound | Dose-dependent | Platelet-leukocyte aggregation | Decreased PAF-stimulated aggregation | [3] |

Experimental Protocols

In Vitro Keratinocyte Migration Scratch Assay

This assay is used to assess the effect of this compound on the rate of keratinocyte migration, a key component of re-epithelialization.

Methodology:

-

Cell Culture: Human primary epidermal keratinocytes are cultured to confluence in 24-well plates.

-

Serum Starvation: Cells are serum-starved for 16-18 hours prior to the assay to minimize the influence of other growth factors.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a uniform scratch wound across the center of the cell monolayer.

-

Treatment: The cells are washed to remove debris, and then incubated with basal medium containing this compound at the desired concentrations (e.g., 1-100 nM). A positive control (e.g., EGF, 10 ng/mL) and a vehicle control are included.

-

Imaging and Analysis: Images of the wounds are captured at time 0 and at subsequent time points (e.g., 12 and 24 hours). The area of the wound is measured using image analysis software, and the percentage of wound closure is calculated.

Caption: Workflow for the in vitro keratinocyte migration scratch assay.

Macrophage Efferocytosis Assay

This assay quantifies the ability of macrophages to engulf apoptotic cells, a key pro-resolving function enhanced by this compound.

Methodology:

-

Macrophage Preparation: Human monocyte-derived macrophages or a macrophage cell line (e.g., THP-1) are cultured in multi-well plates.

-

Induction of Apoptosis: A target cell population (e.g., Jurkat T cells) is induced to undergo apoptosis using methods such as UV irradiation or staurosporine (B1682477) treatment.

-

Labeling of Apoptotic Cells: Apoptotic cells are labeled with a fluorescent dye (e.g., pHrodo Red, which fluoresces in the acidic environment of the phagolysosome) and a nuclear stain (e.g., Hoechst).

-

Co-incubation: The labeled apoptotic cells are added to the macrophage cultures in the presence of this compound or a vehicle control and incubated for a defined period (e.g., 1-2 hours).

-

Quantification: The percentage of macrophages that have engulfed apoptotic cells (double-positive for macrophage marker and apoptotic cell label) and the degree of phagolysosomal acidification (intensity of pHrodo Red fluorescence) are quantified by flow cytometry or fluorescence microscopy.[11][12][13][14][15]

Caption: Workflow for the macrophage efferocytosis assay.

Murine Excisional Wound Healing Model

This in vivo model is used to assess the overall effect of this compound on the complex process of tissue repair in a living organism.

Methodology:

-

Animal Model: Anesthetized mice are used. A full-thickness excisional wound (e.g., 6 mm punch biopsy) is created on the dorsal skin.

-

Treatment Application: A known amount of this compound (e.g., 100 ng) in a suitable vehicle (e.g., saline) is applied topically to the wound daily. The control group receives the vehicle alone.

-

Wound Closure Monitoring: The wound area is measured daily or at set time points by tracing or digital photography. The percentage of wound closure relative to the initial wound size is calculated.

-

Histological Analysis: At the end of the experiment, the wound tissue is excised, fixed, and processed for histological staining (e.g., H&E, Masson's trichrome) to assess re-epithelialization, granulation tissue formation, collagen deposition, and immune cell infiltration.

-

Gene and Protein Expression Analysis: Wound tissue can be analyzed by qPCR or Western blotting to determine the expression of genes and proteins involved in inflammation, cell proliferation, and matrix remodeling.[1][16][17][18][19][20]

Conclusion and Future Directions

This compound is a promising bioactive lipid mediator with significant potential to promote tissue repair. Its mechanism of action, inferred from studies on the PCTR family, involves enhancing the resolution of inflammation, stimulating key cellular processes such as efferocytosis and cell migration, and promoting a pro-reparative cellular environment. While PCTR1 appears to be a primary driver of keratinocyte migration, this compound plays a crucial role in the clearance of cellular debris, a prerequisite for successful tissue regeneration.

Future research should focus on elucidating the specific receptor(s) for this compound and delineating its unique signaling pathways. In vivo studies directly comparing the efficacy of PCTR1, this compound, and PCTR3 in various models of tissue injury will be essential to fully understand their individual contributions and potential for therapeutic development. A deeper understanding of the regulation of PCTR biosynthesis and metabolism will also provide valuable insights for designing novel strategies to enhance endogenous tissue repair.

References

- 1. PCTR1 Enhances Repair and Bacterial Clearance in Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel proresolving and tissue-regenerative resolvin and protectin sulfido-conjugated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protectin conjugates in tissue regeneration 1 restores lipopolysaccharide-induced pulmonary endothelial glycocalyx loss via ALX/SIRT1/NF-kappa B axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cAMP/PKA pathway rapidly activates SIRT1 to promote fatty acid oxidation independently of changes in NAD(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cAMP/PKA pathway rapidly activates SIRT1 to promote fatty acid oxidation independently of changes in NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cAMP/PKA pathway activation in human mesenchymal stem cells in vitro results in robust bone formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units [frontiersin.org]

- 10. The Protectin PCTR1 Is Produced by Human M2 Macrophages and Enhances Resolution of Infectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tabaslab.com [tabaslab.com]

- 16. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reproducible strategy for excisional skin-wound-healing studies in mice | Springer Nature Experiments [experiments.springernature.com]

- 18. An in vivo model of wound healing in genetically modified skin-humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of Protease-Activated Receptor 2 (PAR2) in Macrophage Polarization: A Technical Guide

A Note on Terminology: This document addresses Protease-Activated Receptor 2 (PAR2). Initial searches for "PCTR2" did not yield relevant results, suggesting a likely typographical error. The information herein pertains to PAR2, a receptor with a well-documented role in macrophage function.

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes in response to microenvironmental cues. Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, has emerged as a critical modulator of this polarization process. However, its role is multifaceted and context-dependent, with studies demonstrating its capacity to promote both M1 and M2 phenotypes. This technical guide provides an in-depth exploration of the function of PAR2 in macrophage polarization, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. Understanding the nuanced role of PAR2 is crucial for the development of novel therapeutics targeting inflammatory and immune-mediated diseases.

The Dichotomous Role of PAR2 in Macrophage Polarization

PAR2 activation does not lead to a uniform macrophage phenotype but rather a context-dependent polarization. The presence of other stimuli, particularly Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), appears to be a key determinant of the functional outcome of PAR2 signaling.

-

In the Presence of Inflammatory Stimuli (e.g., LPS): When co-stimulated with LPS, PAR2 activation predominantly skews macrophages towards an M2-like, anti-inflammatory phenotype. This is characterized by the enhanced production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12.[1] This synergistic interaction suggests a role for PAR2 in dampening excessive inflammation and promoting tissue homeostasis.

-

In the Absence of Inflammatory Stimuli: In some contexts, direct activation of PAR2 on macrophages can lead to a pro-inflammatory, M1-like phenotype. This is evidenced by the upregulation of pro-inflammatory cytokines and the activation of transcription factors associated with M1 polarization, such as Forkhead box protein O1 (FOXO1).[2]

This dual functionality highlights the complexity of PAR2 signaling and underscores the importance of the tissue microenvironment in dictating macrophage responses.

Quantitative Data on PAR2-Mediated Macrophage Polarization

The following tables summarize the quantitative effects of PAR2 activation on key M1 and M2 macrophage markers, as reported in various studies.

Table 1: Effect of PAR2 Activation on Macrophage Gene Expression (mRNA levels)

| Gene | Macrophage Type | Stimulus | Fold Change vs. Control | Reference |

| IL-10 | Murine Peritoneal | PAR2 agonist (SLIGKV-NH2) + LPS | Increased | [3] |

| TNF-α | Murine Peritoneal | PAR2 agonist (SLIGKV-NH2) + LPS | Decreased | [3] |

| IL-6 | Murine Peritoneal | PAR2 agonist (SLIGKV-NH2) + LPS | Decreased | [3] |

| IL-12 | Murine Peritoneal | PAR2 agonist (SLIGKV-NH2) + LPS | Decreased | [3] |

| Arginase-1 | Murine Peritoneal | PAR2 agonist + rIL-4 or LPS | Enhanced | [3] |

| Ym-1 | Murine Peritoneal | PAR2 agonist + rIL-4 or LPS | Enhanced | [3] |

| Mannose Receptor | Murine Peritoneal | PAR2 agonist + rIL-4 or LPS | Enhanced | [3] |

| IL-1β | BMDM & RAW264.7 | PAR2 agonist (2-furoyl-LIGRLO-amide) | Upregulated | [2] |

| IL-6 | BMDM & RAW264.7 | PAR2 agonist (2-furoyl-LIGRLO-amide) | Upregulated | [2] |

| MCP-1 | BMDM & RAW264.7 | PAR2 agonist (2-furoyl-LIGRLO-amide) | Upregulated | [2] |

| TNF-α | BMDM & RAW264.7 | PAR2 agonist (2-furoyl-LIGRLO-amide) | Upregulated | [2] |

Table 2: Effect of PAR2 Activation on Macrophage Cytokine Secretion (Protein levels)

| Cytokine | Macrophage Type | Stimulus | Concentration Change vs. Control | Reference |

| IL-10 | Murine Peritoneal | PAR2 agonist (SLIGKV-NH2) + LPS | Increased (Concentration-dependent) | [3] |

| IL-12 p40 | Murine Peritoneal | PAR2 agonist (SLIGKV-NH2) + LPS | Decreased (Concentration-dependent) | [3] |

| IL-4 | Murine Peritoneal | PAR2 agonist + rIL-4 or LPS | Significantly Enhanced | [3] |

| IL-13 | Murine Peritoneal | PAR2 agonist + rIL-4 or LPS | Significantly Enhanced | [3] |

| TNF-α | THP-1 | Trypsin (PAR2 activator) | Increased | [4] |

Signaling Pathways of PAR2 in Macrophages

PAR2 activation initiates a complex network of intracellular signaling cascades involving G proteins, β-arrestins, and crosstalk with other key immune receptors like TLR4.

G Protein-Dependent Signaling

PAR2 couples to multiple G protein subtypes, leading to diverse downstream effects.[1][5]

-

Gαq/11: Activation of phospholipase C (PLC), leading to inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production, which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).

-

Gαs: Activation of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels.

-

Gαi/o: Inhibition of adenylyl cyclase.

-

Gα12/13: Activation of Rho GTPases, influencing cytoskeletal rearrangement.

β-Arrestin-Dependent Signaling

Upon activation, PAR2 is phosphorylated, leading to the recruitment of β-arrestins. This not only desensitizes G protein-mediated signaling but also initiates a distinct wave of G protein-independent signaling. β-arrestins can act as scaffolds for various kinases, including those in the mitogen-activated protein kinase (MAPK) pathway, and are implicated in pro-inflammatory responses and chemotaxis.[6][7]

Crosstalk with Toll-Like Receptor 4 (TLR4)

The interaction between PAR2 and TLR4 is a critical determinant of the macrophage's response. This crosstalk can be synergistic or antagonistic, depending on the specific signaling adaptors engaged.

-

Synergistic Pro-inflammatory Signaling: In some instances, PAR2 and TLR4 cooperate to enhance NF-κB activation, a key transcription factor for pro-inflammatory gene expression. This can occur through the recruitment of the adaptor protein MyD88.[8]

-

Antagonistic Anti-inflammatory Signaling: Conversely, PAR2 activation can suppress TLR4-mediated pro-inflammatory signaling.[1] This is often observed in the context of LPS stimulation, where PAR2 signaling leads to increased IL-10 production, which in turn can inhibit the expression of M1-associated genes. The mechanism may involve the adaptor proteins TRIF and TRAM in the absence of TLR4 signaling.[8]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the role of PAR2 in macrophage polarization.

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the generation of BMDMs from mouse bone marrow.

Materials:

-

6- to 12-week-old mice

-

70% ethanol

-

Sterile phosphate-buffered saline (PBS)

-

DMEM medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin

-

Macrophage colony-stimulating factor (M-CSF) or L929-cell conditioned medium

-

Sterile dissection tools, syringes, and needles

-

Cell culture plates/flasks

Procedure:

-

Euthanize the mouse via an approved method and sterilize the hind legs with 70% ethanol.

-

Aseptically dissect the femur and tibia from both hind legs and remove the surrounding muscle tissue.

-

Cut the ends of the bones and flush the bone marrow into a sterile tube using a syringe filled with culture medium.

-

Create a single-cell suspension by gently passing the marrow through a syringe and needle.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium containing M-CSF (typically 10-20 ng/mL) or 10-20% L929-conditioned medium.

-

Plate the cells in non-tissue culture-treated dishes or flasks.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3 or 4, add fresh complete medium with M-CSF.

-

By day 7, the cells will have differentiated into a homogenous population of adherent macrophages and are ready for experiments.

In Vitro Macrophage Polarization

This protocol outlines the stimulation of BMDMs to induce M1 or M2 polarization.

Materials:

-

Differentiated BMDMs (from Protocol 4.1)

-

Lipopolysaccharide (LPS) (for M1 polarization)

-

Interferon-gamma (IFN-γ) (for M1 polarization)

-

Interleukin-4 (IL-4) (for M2 polarization)

-

Interleukin-13 (IL-13) (for M2 polarization)

-

PAR2 agonist (e.g., SLIGKV-NH2 or 2-furoyl-LIGRLO-amide)

-

Complete culture medium

Procedure:

-

Plate differentiated BMDMs at the desired density in culture plates.

-

Allow the cells to adhere overnight.

-

To induce M1 polarization , treat the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).

-

To induce M2 polarization , treat the cells with IL-4 (e.g., 20 ng/mL) and/or IL-13 (e.g., 20 ng/mL).

-

To investigate the effect of PAR2, co-treat the cells with a PAR2 agonist at the desired concentration along with the polarizing stimuli.

-

Incubate for the desired time (e.g., 24-48 hours) before harvesting the cells or supernatant for analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the quantification of M1 and M2 marker gene expression.

Materials:

-

Polarized macrophages

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., Il10, Tnf, Arg1, Nos2) and a housekeeping gene (e.g., Gapdh)

-

qPCR instrument

Procedure:

-

RNA Extraction: Lyse the polarized macrophages and extract total RNA according to the manufacturer's protocol of the chosen kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data. The relative expression of target genes is typically calculated using the 2-ΔΔCt method, normalized to the housekeeping gene and relative to a control group.

Flow Cytometry for Surface Marker Analysis

This protocol describes the analysis of M1 (e.g., CD86) and M2 (e.g., CD206) surface marker expression.

Materials:

-

Polarized macrophages

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fc block (e.g., anti-CD16/32 antibody)

-

Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., PE-CD86, APC-CD206) and corresponding isotype controls

-

Flow cytometer

Procedure:

-

Cell Harvest: Gently detach the adherent polarized macrophages from the culture plate.

-

Cell Staining: a. Resuspend the cells in FACS buffer. b. Block Fc receptors to prevent non-specific antibody binding by incubating with an Fc block antibody. c. Add the fluorochrome-conjugated primary antibodies (and isotype controls in separate tubes) and incubate in the dark.

-

Washing: Wash the cells with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells expressing the M1 and M2 markers.

Conclusion and Future Directions

Protease-Activated Receptor 2 is a key regulator of macrophage polarization, exhibiting a remarkable ability to fine-tune the immune response in a context-dependent manner. Its capacity to promote an anti-inflammatory, M2-like phenotype in the presence of inflammatory triggers suggests its potential as a therapeutic target for resolving inflammation and promoting tissue repair. However, its pro-inflammatory role in other contexts necessitates a deeper understanding of the molecular switches that govern its signaling outcomes.

Future research should focus on:

-

Elucidating the precise mechanisms that determine the pro- vs. anti-inflammatory signaling of PAR2 in different disease models.

-

Identifying novel biased agonists or antagonists that can selectively modulate specific PAR2 signaling pathways to achieve desired therapeutic effects.

-

Investigating the in vivo relevance of PAR2-mediated macrophage polarization in various inflammatory diseases, cancer, and tissue regeneration.

A comprehensive understanding of the intricate role of PAR2 in macrophage biology will pave the way for the development of innovative therapeutic strategies for a wide range of human diseases.

References

- 1. Macrophage TLR4 and PAR2 Signaling: Role in Regulating Vascular Inflammatory Injury and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAR2 promotes M1 macrophage polarization and inflammation via FOXO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]

- 4. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel signaling interactions between proteinase-activated receptor 2 and Toll-like receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PCTR2 in Pro-Resolving Lipid Mediator Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly regulated process orchestrated by a specialized class of lipid mediators. Among these, the protectin conjugate in tissue regeneration (PCTR) family has emerged as a key player in promoting the return to homeostasis following tissue injury and infection. This technical guide focuses on PCTR2, a member of this family, and its role within the complex network of pro-resolving lipid mediators. This compound, a sulfido-conjugate of protectin D1, is increasingly recognized for its potent anti-inflammatory and pro-resolving actions, making it a molecule of significant interest for therapeutic development in a range of inflammatory diseases. This document provides an in-depth overview of this compound's biosynthesis, its proposed signaling pathways, and its functional effects on key immune cells, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Effects of PCTR Family Members

While specific quantitative data for this compound remains an active area of research, studies on its precursor, PCTR1, provide valuable insights into the potential bioactions of this family of mediators.

| Mediator | Model System | Parameter Measured | Observed Effect | Reference |

| PCTR1 | Human Keratinocytes (in vitro) | Cell Migration | Significant increase in migration at 1-10 nmol/L | [1] |

| PCTR1 | Infected Skin Wounds (in vivo, mice) | Wound PCTR1 Levels | Increased levels post-infection | [1] |

| PCTR1 | Infected Skin Wounds (in vivo, mice) | Wound this compound Levels | Significantly increased after PCTR1 treatment | [1] |

| PCTR1 | Infected Skin Wounds (in vivo, mice) | Bacterial Load (CFU/wound) | Significant reduction with PCTR1 treatment | [1] |

| PCTR1 | Infected Skin Wounds (in vivo, mice) | Neutrophil Infiltration | No significant change with PCTR1 treatment | [1] |

| PCTR1 | Infected Skin Wounds (in vivo, mice) | Macrophage Infiltration | No significant change with PCTR1 treatment | [1] |

| PCTR1 | Infected Skin Wounds (in vivo, mice) | Ly6Chi Monocyte/Macrophage Infiltration | Significant decrease with PCTR1 treatment | [1] |

Signaling Pathways

This compound, as a cysteinyl-containing lipid mediator, is hypothesized to exert its effects through interaction with cysteinyl leukotriene receptors (CysLT) R1 and CysLT R2, which are G protein-coupled receptors (GPCRs). The proposed signaling cascade involves the activation of distinct G proteins, leading to downstream modulation of intracellular second messengers and kinase pathways.

Proposed this compound Signaling Cascade

Caption: Proposed signaling pathways for this compound via CysLT receptors.

Activation of CysLT1R is often coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), which can lead to the phosphorylation of downstream targets like extracellular signal-regulated kinase (ERK).

Conversely, CysLT2R can couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The net effect of these signaling events is a shift towards a pro-resolving cellular phenotype, characterized by reduced pro-inflammatory signaling (e.g., NF-κB inhibition) and enhanced clearance of apoptotic cells (efferocytosis).

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the extraction and quantification of this compound from biological matrices such as plasma or wound exudates.

A. Sample Preparation (Solid-Phase Extraction - SPE)

-

Acidification: Acidify the biological sample (e.g., 1 mL of plasma) to a pH of approximately 3.5 with a dilute acid (e.g., 0.1 M HCl).

-

Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound or a related lipid mediator) to the sample for accurate quantification.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol (B129727) (e.g., 5 mL) and then water (e.g., 5 mL).

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5 mL of 15% methanol in water) to remove polar impurities.

-

Elution: Elute the lipid mediators, including this compound, from the cartridge with a higher concentration of organic solvent (e.g., 2 mL of methanol).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Use a reverse-phase C18 column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

-

Gradient: Develop a suitable gradient to separate this compound from other lipid mediators. A typical gradient might start at 30% B, increase to 98% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the specific adducts and fragmentation patterns. These need to be determined by infusing a pure standard of this compound.

-

Optimization: Optimize MS parameters such as collision energy and declustering potential to maximize the signal for each MRM transition.

-

Workflow for this compound Quantification

References

PCTR2: A Pro-Resolving Mediator in Inflammation and Tissue Regeneration

An In-depth Technical Guide

Introduction

Protectin Conjugates in Tissue Regeneration 2 (PCTR2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). As a member of the protectin family of lipid mediators, this compound plays a crucial role in the active resolution of inflammation, a process once thought to be passive. This technical guide provides a comprehensive overview of the current understanding of this compound's structure, chemical properties, and biological functions, with a focus on the underlying experimental methodologies. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and regenerative medicine.

Structure and Chemical Properties

This compound is a sulfido-conjugated derivative of a protectin backbone. Its full chemical name is (4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)thio)-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid. The presence of the cysteinyl-glycinyl conjugate is a key structural feature that distinguishes it from other protectins like protectin D1.

Quantitative Chemical Properties

A comprehensive experimental characterization of all physicochemical properties of this compound is not yet available in the scientific literature. The following table summarizes the known properties and provides estimates for others based on the properties of related lipid mediators.

| Property | Value | Notes |

| Molecular Formula | C27H40N2O6S | Determined from its chemical structure. |

| Molecular Weight | 520.68 g/mol | Calculated from the molecular formula. |

| Solubility | ||

| - Aqueous Buffer (PBS pH 7.2) | Estimated to be low (<<0.1 mg/mL) | Based on the poor aqueous solubility of other protectins like Protectin D1. The sulfido-conjugate moiety may slightly increase aqueous solubility compared to the parent protectin. |

| - Ethanol | Estimated to be high (>1 mg/mL) | Lipids are generally soluble in organic solvents. |

| - DMSO | Estimated to be high (>1 mg/mL) | Lipids are generally soluble in organic solvents. |

| pKa | Estimated to be in the range of 4-5 and 8-9 | The carboxylic acid group is expected to have a pKa in the acidic range, while the amino group of the cysteine residue will have a pKa in the basic range. Specific experimental values are not available. |

| LogP | Not available | The octanol-water partition coefficient has not been experimentally determined. It is expected to be a relatively lipophilic molecule. |

Biosynthesis of this compound

This compound is biosynthesized from DHA through a series of enzymatic reactions involving lipoxygenase (LOX) enzymes. The pathway begins with the conversion of DHA to an epoxide intermediate, which is then further metabolized to form the sulfido-conjugated PCTR molecules.

Caption: Biosynthetic pathway of this compound from DHA.

Signaling Pathway and Mechanism of Action

The specific receptor and downstream signaling pathway for this compound have not yet been fully elucidated. However, based on the known mechanisms of other specialized pro-resolving mediators, it is hypothesized that this compound exerts its effects through a G-protein coupled receptor (GPCR). Activation of this putative receptor is thought to initiate intracellular signaling cascades that ultimately lead to the dampening of pro-inflammatory signals and the promotion of tissue repair processes.

Caption: Putative signaling pathway for this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

The analysis of this compound and other specialized pro-resolving mediators is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

1. Sample Preparation (e.g., from plasma or cell culture supernatant):

-

Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., d4-PCTR2) to the sample for accurate quantification.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Acidify the sample to pH ~3.5 with a weak acid (e.g., formic acid).

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and polar impurities.

-

Elute the lipid mediators with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B to separate the different lipid mediators.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will depend on the specific instrument and ionization conditions.

-

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion and Future Directions

This compound is an emerging player in the complex field of inflammation resolution. While its basic structure and pro-resolving functions are beginning to be understood, significant knowledge gaps remain. Future research should focus on the definitive identification of the this compound receptor and the elucidation of its complete downstream signaling pathway. A thorough characterization of its physicochemical properties will be crucial for the development of stable and effective formulations for potential therapeutic applications. Furthermore, the development and validation of specific in vitro and in vivo functional assays will be instrumental in fully understanding the therapeutic potential of this compound in a range of inflammatory diseases and conditions where tissue regeneration is compromised.

Endogenous Production of PCTR2 in Response to Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the protectin family, and specifically the Protectin Conjugates in Tissue Regeneration (PCTR), have emerged as potent regulators of tissue repair and regeneration following injury. This technical guide provides an in-depth overview of the endogenous production of PCTR2, a key member of this family, in response to tissue injury. We will delve into the biosynthetic pathways, summarize quantitative data from preclinical models, provide detailed experimental protocols for its study, and visualize the complex signaling networks involved.

The PCTR Biosynthetic Pathway

The production of PCTRs is a multi-step enzymatic cascade that begins with the omega-3 fatty acid docosahexaenoic acid (DHA). The pathway is prominently active in pro-resolving immune cells, particularly M2 macrophages.

The biosynthesis of this compound is initiated from its precursor, PCTR1, through the action of the cell-surface enzyme gamma-glutamyl transpeptidase (GGT) . GGT cleaves the γ-glutamyl moiety from the glutathione (B108866) conjugate of PCTR1. Subsequently, a dipeptidase can further process this compound to PCTR3 by removing the glycine (B1666218) residue.

The complete biosynthetic route from DHA is as follows:

-

Formation of 17-HDHA: Docosahexaenoic acid (DHA) is converted to 17S-hydroperoxydocosahexaenoic acid (17-HpDHA) by the enzyme 15-lipoxygenase (15-LOX) . 17-HpDHA is then rapidly reduced to 17S-hydroxydocosahexaenoic acid (17S-HDHA). Alternatively, aspirin-acetylated cyclooxygenase-2 (COX-2) can produce the 17R-epimer, 17R-HDHA.[1][2][3]

-

Epoxidation: 17S-HDHA is converted to a 16(17)-epoxide intermediate.

-

Glutathione Conjugation: The epoxide intermediate is conjugated with glutathione (GSH) by glutathione S-transferases, such as GSTM4, or leukotriene C4 synthase to form PCTR1 .

-

Conversion to this compound: Gamma-glutamyl transpeptidase (GGT) acts on PCTR1 to remove the glutamic acid residue, yielding This compound (16-cysteinyl-glycinyl, 17-hydroxy-DHA).[1][4]

-

Formation of PCTR3: A dipeptidase can then cleave the glycine from this compound to form PCTR3 (16-cysteinyl, 17-hydroxy-DHA).[1]

Below is a Graphviz diagram illustrating this signaling pathway.

Quantitative Data on this compound Production in Injury Models

The endogenous production of PCTRs, including this compound, has been quantified in preclinical models of injury and inflammation. The following tables summarize the available quantitative data.

Table 1: PCTR Levels in a Murine Skin Wound Model with S. aureus Infection and PCTR1 Treatment

| Mediator | Control (Saline) | PCTR1 Treated | Fold Change |

| PCTR1 | Undetectable | ~ 15 pg/wound | - |

| This compound | ~ 2 pg/wound | ~ 8 pg/wound | ~ 4.0 |

| PCTR3 | ~ 1 pg/wound | ~ 2.5 pg/wound | ~ 2.5 |

| Data are approximated from graphical representations in the source study and represent levels in wounds at day 7 post-wounding and 2 days post-treatment. Wounds were infected with S. aureus. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of endogenous this compound production.

Murine Skin Wound Model

This model is used to study tissue repair and the role of lipid mediators in this process.

Protocol:

-

Animal Preparation: Use 8-12 week old male SKH-1 or similar mice. Anesthetize the mice using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance). Administer a pre-operative analgesic such as Buprenorphine SR (0.5 µg/g body weight) subcutaneously.

-

Wounding Procedure: Place the anesthetized mouse on a warming pad. Shave the dorsal surface and sterilize with iodine and 70% ethanol. Create four full-thickness excisional wounds on the dorsum using a 5 mm sterile biopsy punch.

-

Infection (Optional): To study infected wounds, apply a suspension of Staphylococcus aureus (e.g., 1 x 10^7 CFU in 10 µL PBS) to the wound bed.

-

Treatment (Optional): Topical treatments, such as synthetic PCTR1 (e.g., 100 ng in a saline vehicle), can be applied to the wounds at specific time points post-injury.

-

Sample Collection: At designated time points (e.g., 1, 5, 7, 11 days post-wounding), euthanize the mice. Excise the entire wound bed, including a 1-2 mm margin of surrounding healthy skin. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until lipid mediator analysis.

Zymosan-Induced Peritonitis Model

This is a widely used model of self-resolving acute inflammation.

Protocol:

-

Animal Preparation: Use 8-12 week old male C57BL/6 mice.

-

Induction of Peritonitis: Prepare a sterile suspension of Zymosan A from Saccharomyces cerevisiae in sterile saline (e.g., 1 mg/mL). Inject 1 mL of the zymosan suspension intraperitoneally (i.p.) into each mouse. For control animals, inject 1 mL of sterile saline.

-

Peritoneal Lavage: At desired time points (e.g., 4, 12, 24, 48 hours post-injection), euthanize the mice by an approved method. Expose the peritoneal cavity without compromising its integrity. Inject 5-10 mL of ice-cold sterile PBS into the peritoneal cavity. Gently massage the abdomen for 30-60 seconds. Carefully aspirate the peritoneal lavage fluid containing the inflammatory exudate and cells.

-

Sample Processing: Keep the lavage fluid on ice. Centrifuge at 500 x g for 10 minutes at 4°C to pellet the cells. Collect the supernatant for lipid mediator analysis and store at -80°C. The cell pellet can be used for flow cytometry or other cellular analyses.

Lipid Mediator Extraction and Quantification by LC-MS/MS

This protocol outlines the general steps for the analysis of PCTRs and other lipid mediators from biological samples.

Protocol:

-

Sample Preparation:

-

Tissue: Homogenize the frozen tissue samples in cold methanol (B129727) containing a mixture of deuterated internal standards (e.g., d4-LTB4, d5-RvD2, d8-5-HETE).

-

Peritoneal Lavage Supernatant: Add cold methanol (2 volumes) and the deuterated internal standards to the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Acidify the samples to pH ~3.5 with dilute acid.

-

Load the samples onto a pre-conditioned C18 SPE column.

-

Wash the column with a low-polarity solvent (e.g., water/methanol mixture) to remove salts and other polar impurities.

-

Elute the lipid mediators with a high-polarity solvent (e.g., methyl formate (B1220265) or ethyl acetate).

-

-

LC-MS/MS Analysis:

-

Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase.

-

Inject the sample into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (e.g., a C18 column with a water/acetonitrile/methanol gradient).

-

Use multiple reaction monitoring (MRM) to detect and quantify the specific parent-daughter ion transitions for this compound and other lipid mediators.

-

Quantify the endogenous levels of this compound by comparing the peak area to that of the corresponding deuterated internal standard.

-

Below is a Graphviz diagram illustrating the experimental workflow for studying this compound in a murine skin wound model.

Signaling Pathways in PCTR Production and Action

The production of the initial PCTR precursor, 17-HDHA, is a critical regulatory step and is influenced by the cellular environment and inflammatory stimuli.

-

Pro-inflammatory Stimuli and Macrophage Polarization: In response to injury, monocytes are recruited to the site and differentiate into macrophages. Initially, pro-inflammatory M1 macrophages dominate. As the inflammatory response progresses towards resolution, a switch to an anti-inflammatory M2 macrophage phenotype occurs. M2 macrophages are the primary producers of SPMs, including PCTRs.

-

Enzymatic Regulation: The expression and activity of 15-LOX are upregulated in M2 macrophages, leading to increased production of 17-HDHA from DHA.[5] This provides the necessary substrate for the PCTR biosynthetic pathway.

-

PCTR Actions: Once produced, PCTRs, including this compound, exert their pro-resolving and tissue-reparative effects by acting on specific cell surface receptors on immune cells. These actions include enhancing macrophage phagocytosis of apoptotic cells and debris, and downregulating the production of pro-inflammatory mediators.

The logical relationship between injury, inflammation, and this compound production is depicted in the following diagram.

Conclusion

This compound is an endogenously produced specialized pro-resolving mediator that plays a significant role in the resolution of inflammation and the promotion of tissue repair following injury. Its biosynthesis is intricately linked to the phenotype of macrophages at the site of injury, with M2 macrophages being the primary producers. The quantitative analysis of this compound in preclinical models provides a valuable tool for understanding the dynamics of inflammation resolution and for the development of novel pro-resolving therapeutics. The experimental protocols and workflows detailed in this guide offer a framework for researchers to investigate the role of this compound and other SPMs in various injury and disease models. Further research into the specific receptors and downstream signaling pathways of this compound will undoubtedly open new avenues for therapeutic intervention in a wide range of inflammatory conditions.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Impairment of systemic DHA synthesis affects macrophage plasticity and polarization: implications for DHA supplementation during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Sources of Protectin Conjugate in Tissue Regeneration 2 (PCTR2): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protectin Conjugate in Tissue Regeneration 2 (PCTR2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the protectin family, this compound plays a crucial role in the resolution of inflammation and the promotion of tissue repair and regeneration. Understanding the cellular origins and biosynthetic pathways of this compound is paramount for harnessing its therapeutic potential in various inflammatory and degenerative diseases. This technical guide provides a comprehensive overview of the primary cellular sources of this compound, the enzymatic cascades governing its production, and the signaling pathways that regulate its synthesis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this field.

Primary Cellular Sources of this compound

Current research strongly indicates that M2 macrophages are the predominant cellular source of protectin conjugates in tissue regeneration, including the precursor to this compound. M2 macrophages, also known as alternatively activated macrophages, are key players in the resolution of inflammation and tissue remodeling.

While direct quantitative data for this compound production across a wide range of immune cells is still an active area of research, the evidence points towards a specialized role for M2 macrophages in the biosynthesis of this class of pro-resolving mediators. The expression and activity of the necessary enzymatic machinery for PCTR synthesis are significantly upregulated in this macrophage subtype.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the liberation of DHA from cellular phospholipids. The pathway involves key enzymes such as 15-lipoxygenase (15-LOX) and glutathione (B108866) S-transferases.

The key steps are:

-

Oxygenation of DHA: 15-LOX catalyzes the insertion of molecular oxygen into DHA to form 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).

-

Epoxidation: 17S-HpDHA is then converted to a 16(17)-epoxide intermediate.

-

Glutathione Conjugation: The epoxide intermediate undergoes nucleophilic attack by glutathione (GSH), a reaction catalyzed by a glutathione S-transferase (GST), to form PCTR1.

-

Conversion to this compound: PCTR1 is subsequently metabolized by the enzyme γ-glutamyl transferase (GGT) , which removes the glutamyl residue from the glutathione moiety to yield this compound (cysteinyl-glycinyl-PDX).

Signaling Pathways Regulating this compound Production

The production of this compound is tightly regulated by specific signaling pathways that control the expression and activity of the key biosynthetic enzymes, particularly 15-LOX. In M2 macrophages, the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are potent inducers of 15-LOX expression.

The signaling cascade initiated by IL-4 and IL-13 involves the following key steps:

-

Receptor Binding: IL-4 and IL-13 bind to their respective receptors on the macrophage cell surface.

-

Activation of ERK1/2: This binding triggers the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1][2]

-

Transcription Factor Activation: Activated ERK1/2 leads to the phosphorylation and activation of transcription factors such as Early Growth Response protein 1 (Egr-1) and CREB.[1][2]

-

15-LOX Gene Expression: These transcription factors then bind to the promoter region of the ALOX15 gene, initiating its transcription and leading to increased synthesis of the 15-LOX enzyme.[1][2]

-

PCTR Biosynthesis: The elevated levels of 15-LOX enhance the conversion of DHA to the PCTR precursor, ultimately leading to increased this compound production.

Data Presentation

While specific quantitative data for this compound is limited in the current literature, studies have quantified the levels of its precursor, PCTR1, in different macrophage subtypes. This data provides a strong indication of the cellular capacity for PCTR biosynthesis.

| Lipid Mediator | M1 Macrophages (pg/3 x 107 cells) | M2 Macrophages (pg/3 x 107 cells) |

| PCTR1 | 1.5 ± 0.6 | 2.3 ± 0.4 |

Data from a study on human monocyte-derived macrophages. Values are presented as mean ± SEM.

Experimental Protocols

M2 Macrophage Polarization

Objective: To differentiate human peripheral blood monocytes into M2 macrophages, a primary source of this compound.

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human Macrophage Colony-Stimulating Factor (M-CSF)

-

Recombinant Human Interleukin-4 (IL-4)

Procedure:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.

-

Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.

-